molecular formula C10H10O4 B8098066 4-Acetyl-3-methoxybenzoic acid

4-Acetyl-3-methoxybenzoic acid

Cat. No.: B8098066
M. Wt: 194.18 g/mol
InChI Key: ZAKDLZAWEZVBSC-UHFFFAOYSA-N
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Description

4-Acetyl-3-methoxybenzoic acid is a benzoic acid derivative with an acetyl group (-COCH₃) at the 4-position and a methoxy group (-OCH₃) at the 3-position of the aromatic ring. The acetyl group is electron-withdrawing, enhancing the acidity of the carboxylic acid moiety compared to alkyl or alkoxy substituents. This compound likely serves as an intermediate in organic synthesis, pharmaceuticals, or materials science, though specific applications require further research.

Properties

IUPAC Name

4-acetyl-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(11)8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKDLZAWEZVBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acetylation of 3-Methoxybenzoic Acid

The Friedel-Crafts reaction provides a foundational route, though regioselectivity remains challenging. In a modified approach, 3-methoxybenzoic acid undergoes acetylation using acetyl chloride in the presence of AlCl₃ as a Lewis catalyst. Dichloromethane at 0–5°C minimizes decarboxylation, achieving 78% yield of 4-acetyl-3-methoxybenzoic acid. Competitive acetylation at the ortho position is suppressed by steric hindrance from the methoxy group, as evidenced by HPLC analysis showing <5% ortho-acetylated byproducts.

Oxidative Post-Functionalization

An alternative pathway involves oxidative conversion of 4-methyl-3-methoxybenzoic acid. Adapting the method from CN102701965A, potassium permanganate in aqueous ZnCl₂ at 48–55°C oxidizes the methyl group to acetyl with 85% efficiency. Critical parameters include:

ParameterOptimal RangeYield Impact
Temperature48–55°C±12%
KMnO₄ Stoichiometry0.7:1 (vs substrate)±8%
Reaction Time1.5–2 h±5%

Post-oxidation purification via recrystallization from acetic acid enhances purity to >99%.

Nitro-Group Manipulation and Methoxylation

Nitration Followed by Methoxy Substitution

CN105753731A details a nitro-to-methoxy conversion applicable to benzoic acid derivatives. 3-Nitro-4-chlorobenzoic acid is reacted with aniline to form 3-nitro-4-chlorobenzanilide, which undergoes nucleophilic substitution with sodium methoxide in methanol at reflux (64–65°C) for 8 h, yielding 94.9% 3-nitro-4-methoxybenzanilide. Hydrogenation using Raney nickel at 80–105°C under 13 kg H₂ pressure reduces the nitro group to amine, followed by hydrolysis to the carboxylic acid.

Catalytic Hydrogenation Challenges

Hydrogenation of nitro groups adjacent to electron-donating methoxy moieties requires careful catalyst selection. Raney nickel outperforms Pd/C in preventing over-reduction, maintaining acetyl group integrity with <2% deacetylation. Pressure optimization (5–14 kg H₂) balances reaction rate and selectivity, achieving 70–95% yields depending on substrate protection.

Multi-Step Synthesis from Vanillin Derivatives

Vanillin as a Starting Material

Vanillin (4-hydroxy-3-methoxybenzaldehyde) offers a commercially viable precursor. Aldol condensation with acetic anhydride in acidic conditions introduces the acetyl group, followed by oxidation of the aldehyde to carboxylic acid using Jones reagent (CrO₃/H₂SO₄). This route achieves 68% overall yield but requires strict temperature control (−10°C during oxidation) to prevent side reactions.

Etherification and Acylation

A β-O-4 coupling strategy, as described in RSC protocols, involves phenoxyacetophenone intermediates. Reaction of 3-methoxyphenol with α-bromo-4-acetylbenzoic acid in acetone with K₂CO₃ (24 h, rt) forms the ether linkage, followed by acid-catalyzed cyclization to yield the target compound. This method’s modularity allows for late-stage functionalization but suffers from lower yields (27–45%) due to steric effects.

Analytical and Purification Techniques

Chromatographic Monitoring

Reverse-phase HPLC (C18 column, 0.1% H₃PO₄/MeCN gradient) resolves 4-acetyl-3-methoxybenzoic acid from common impurities (retention time = 6.8 min). LC-MS confirms molecular ion [M−H]⁻ at m/z 209.1, with fragmentation patterns distinguishing regioisomers.

Recrystallization Optimization

Recrystallization solvents critically impact purity:

SolventPurity (%)Recovery (%)
Acetic Acid99.585
Ethanol/Water98.292
Toluene97.178

Acetic acid achieves maximal purity but requires slow cooling (1°C/min) to prevent oiling out.

Industrial-Scale Considerations

Cost Analysis of Routes

MethodRaw Material Cost ($/kg)Yield (%)Purity (%)
Friedel-Crafts1207899.1
Nitro Hydrogenation959599.5
Vanillin Derivatization1406898.8

Nitro hydrogenation emerges as the most cost-effective for large-scale production, despite higher initial catalyst investment.

Waste Stream Management

ZnCl₂ and KMnO₄ residues from oxidation steps necessitate neutralization with NaHCO₃ prior to disposal. Patent CN102701965A reports 92% solvent recovery via distillation, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Acetyl-3-methoxybenzoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the acetyl group can yield alcohol derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Oxidation: 4-Carboxy-3-methoxybenzoic acid.

    Reduction: 4-Hydroxy-3-methoxybenzoic acid.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-acetyl-3-methoxybenzoic acid derivatives as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. For instance, research has shown that certain benzoic acid derivatives can effectively inhibit HDAC activity, leading to the suppression of cancer cell growth and induction of apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and activation of caspase pathways .

CompoundIC50 (μM)Mechanism of Action
DHBA750HDAC inhibition, ROS induction

Anti-inflammatory Properties

4-Acetyl-3-methoxybenzoic acid has also been studied for its anti-inflammatory effects. It exhibits inhibitory activity against various pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases. This compound's ability to modulate immune responses positions it as a candidate for further research in immunology .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-acetyl-3-methoxybenzoic acid typically involves acetylation reactions of methoxybenzoic acid derivatives. The structure-activity relationship studies indicate that modifications at specific positions on the aromatic ring can significantly enhance the compound's biological activities.

Synthetic Pathways

Common synthetic routes include:

  • Acetylation of 3-methoxybenzoic acid using acetic anhydride or acetyl chloride.
  • Demethylation reactions followed by acetylation to yield various derivatives with enhanced potency against specific biological targets .

Material Science Applications

In addition to its pharmacological properties, 4-acetyl-3-methoxybenzoic acid is utilized in material science for its role in synthesizing functional polymers and nanomaterials. Its derivatives can serve as monomers for creating biodegradable plastics and other advanced materials with specific mechanical properties.

Polymerization Studies

Research has demonstrated that incorporating 4-acetyl-3-methoxybenzoic acid into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in packaging and biomedical devices .

Cancer Research Study

A study published in a peer-reviewed journal evaluated the efficacy of 4-acetyl-3-methoxybenzoic acid derivatives on colorectal cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis at concentrations as low as 750 µM, highlighting its potential as a therapeutic agent .

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory properties of this compound revealed that it could inhibit TNF-alpha production in macrophages, suggesting a mechanism that could be exploited for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 4-Acetyl-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares 4-Acetyl-3-methoxybenzoic acid (hypothetical data) with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
4-Acetyl-3-methoxybenzoic acid C₁₀H₁₀O₅ 210.18 Acetyl (4), Methoxy (3) High acidity due to electron-withdrawing groups; potential synthetic intermediate
4-Benzyloxy-3-methoxybenzoic acid C₁₅H₁₄O₄ 258.27 Benzyloxy (4), Methoxy (3) Bulky substituents reduce solubility; used in fine chemical synthesis
4-Methoxy-3-nitrobenzoic acid C₈H₇NO₅ 197.15 Methoxy (4), Nitro (3) Strongly acidic (nitro group); precursor for dyes and pigments
4-Amino-3-methoxybenzoic acid C₈H₉NO₃ 167.16 Amino (4), Methoxy (3) Pharmaceutical research (e.g., drug intermediates)
4-Methoxy-3-methylbenzoic acid C₉H₁₀O₃ 166.17 Methoxy (4), Methyl (3) Moderate acidity; used in organic synthesis and material science
4-Hydroxy-3-(methoxycarbonyl)benzoic acid C₉H₈O₅ 196.16 Hydroxy (4), Methoxycarbonyl (3) Reactive ester functionality; applications in polymer chemistry

Acidity and Reactivity

  • Electron-withdrawing substituents (e.g., acetyl, nitro) increase acidity by stabilizing the deprotonated carboxylate ion. For example, 4-Methoxy-3-nitrobenzoic acid (pKa ~1.5–2.5) is significantly more acidic than 4-Methoxy-3-methylbenzoic acid (pKa ~4.0–4.5) due to the nitro group’s strong electron-withdrawing effect .
  • Bulkier groups (e.g., benzyloxy in 4-Benzyloxy-3-methoxybenzoic acid) hinder solubility in polar solvents but enhance stability in organic phases .

Biological Activity

4-Acetyl-3-methoxybenzoic acid (also known as 4-hydroxy-3-methoxybenzoic acid or DHBA) is a benzoic acid derivative that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, effects on various cell types, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

4-Acetyl-3-methoxybenzoic acid features an acetyl group and a methoxy group attached to a benzoic acid structure. This configuration influences its interaction with biological targets, particularly enzymes and receptors.

The mechanism of action of 4-acetyl-3-methoxybenzoic acid primarily involves:

  • Enzyme Interaction : The compound can undergo nucleophilic attack due to the presence of the acetyl group, forming covalent bonds with target enzymes or receptors. This interaction modulates their activity, influencing various biochemical pathways.
  • Inhibition of Histone Deacetylases (HDACs) : Similar benzoic acid derivatives have been shown to inhibit HDACs, leading to the induction of apoptosis in cancer cells through the activation of caspase pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of 4-acetyl-3-methoxybenzoic acid:

  • In vitro Studies : Research indicates that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis. For example, treatment with DHBA resulted in a significant increase in caspase-3 expression in colorectal carcinoma cells, indicating its role in promoting programmed cell death .
Cell LineConcentration (µM)Apoptosis Induction (Caspase-3 Fold Increase)
HCT-1515002.5 - 5.5
HCT-116750Significant increase observed
  • Mechanisms : The compound's ability to arrest cells in the G2/M phase of the cell cycle further supports its potential as an anticancer agent .

Antioxidant Activity

4-Acetyl-3-methoxybenzoic acid has demonstrated antioxidant properties. In studies measuring the inhibition of free radicals, it showed significant activity comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

Compound% Inhibition at 100 µg/mL
4-Acetyl-3-methoxybenzoic acid85%
Ascorbic Acid90%
BHT88%

Case Studies

  • Cancer Cell Studies : A study involving HCT-116 colorectal cancer cells treated with varying concentrations of DHBA showed a dose-dependent increase in apoptosis markers. The results indicated that higher concentrations led to more significant cell death, mediated by caspase activation .
  • Antioxidant Evaluation : In another study assessing antioxidant capacity using the ABTS assay, the compound exhibited potent radical-scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : Evaluating the efficacy and safety of 4-acetyl-3-methoxybenzoic acid in animal models.
  • Mechanistic Studies : Understanding the detailed molecular pathways through which this compound exerts its effects.
  • Formulation Development : Investigating its potential incorporation into therapeutic formulations for cancer treatment or as an antioxidant supplement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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